molecular formula C19H15BrClNO2 B11959564 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide CAS No. 853330-52-6

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide

Cat. No.: B11959564
CAS No.: 853330-52-6
M. Wt: 404.7 g/mol
InChI Key: KONUQOATBTZMSM-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Furan Formation: Cyclization to form the furan ring.

    Amidation: Coupling the furan derivative with 2-chlorophenylamine to form the final propanamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-bromophenyl)propanamide
  • 3-(5-(4-Fluorophenyl)-2-furyl)-N-(2-iodophenyl)propanamide
  • 3-(5-(4-Methylphenyl)-2-furyl)-N-(2-nitrophenyl)propanamide

Uniqueness

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide is unique due to its specific combination of bromine and chlorine substituents, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

CAS No.

853330-52-6

Molecular Formula

C19H15BrClNO2

Molecular Weight

404.7 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(2-chlorophenyl)propanamide

InChI

InChI=1S/C19H15BrClNO2/c20-14-7-5-13(6-8-14)18-11-9-15(24-18)10-12-19(23)22-17-4-2-1-3-16(17)21/h1-9,11H,10,12H2,(H,22,23)

InChI Key

KONUQOATBTZMSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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